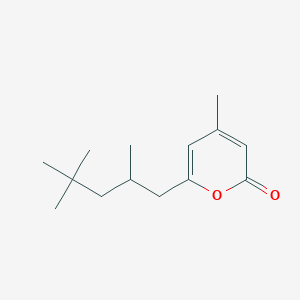

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-6-(2,4,4-trimethylpentyl)pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-10-6-12(16-13(15)8-10)7-11(2)9-14(3,4)5/h6,8,11H,7,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCDKONPVQNISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(=C1)CC(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101233855 | |

| Record name | 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50650-75-4 | |

| Record name | 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50650-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050650754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-6-(2,4,4-TRIMETHYLPENTYL)-2H-PYRAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65V4CH23S0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one. It includes key physical and chemical data, detailed experimental protocols for its synthesis, and an exploration of its biological activities, particularly its antifungal mechanism of action.

Chemical Identity and Physical Properties

This compound, with the CAS number 50650-75-4, is a heterocyclic organic compound.[1] It serves as a key intermediate in the synthesis of the widely used anti-dandruff agent Piroctone Olamine.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-methyl-6-(2,4,4-trimethylpentyl)pyran-2-one[1] |

| CAS Number | 50650-75-4[1] |

| Molecular Formula | C₁₄H₂₂O₂[1] |

| Molecular Weight | 222.32 g/mol [1] |

| Synonyms | 4-Methyl-6-(2,4,4-trimethylpentyl)-2-pyrone, Piroctone Related Compound B[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Oil[4] |

| Color | Colorless to Pale Yellow[4] |

| Boiling Point | 326.4 ± 11.0 °C (Predicted)[5] |

| ca. 130 °C at 1 mBar[4] | |

| Density | ca. 0.95 g/cm³ at 20 °C[4] |

| 0.951 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[4] |

| XLogP3-AA | 4.0 |

| Topological Polar Surface Area | 26.3 Ų[1] |

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the vinyl proton on the pyranone ring, the methyl group attached to the ring, and the various protons of the 2,4,4-trimethylpentyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, olefinic carbons of the pyranone ring, and the aliphatic carbons of the methyl and trimethylpentyl substituents. |

| IR Spectroscopy | Characteristic absorption bands for the α,β-unsaturated lactone, including C=O and C=C stretching vibrations. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 222, with fragmentation patterns corresponding to the loss of alkyl fragments from the trimethylpentyl side chain. |

Experimental Protocols

The synthesis of this compound is primarily achieved through a two-step process involving a Friedel-Crafts acylation followed by an intramolecular cyclization.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation (General Protocol)

The Friedel-Crafts acylation introduces the acyl group to an aromatic ring. In the context of this synthesis, a suitable arene is reacted with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

-

Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser is charged with an inert solvent (e.g., carbon disulfide or nitrobenzene) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride).

-

Addition of Reactants: The arene is dissolved in the same solvent and added to the vessel. The acyl chloride or anhydride is then added dropwise from the dropping funnel while maintaining a low temperature to control the exothermic reaction.

-

Reaction: The reaction mixture is stirred at a controlled temperature for a specified period to ensure complete acylation.

-

Work-up: The reaction is quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

Isolation: The solvent is removed under reduced pressure to yield the crude aryl ketone intermediate.

Step 2: Intramolecular Cyclization (General Protocol)

The aryl ketone intermediate undergoes an intramolecular cyclization to form the pyran-2-one ring. This can be achieved through various condensation reactions.

-

Reaction Setup: The crude aryl ketone is dissolved in a suitable solvent (e.g., ethanol).

-

Addition of Reagents: A base (e.g., sodium ethoxide) or an acid catalyst is added to the solution.

-

Reaction: The mixture is heated under reflux for a specific duration to facilitate the intramolecular condensation and cyclization.

-

Work-up: The reaction mixture is cooled, and the solvent is removed. The residue is then neutralized with an appropriate acid or base.

-

Purification: The crude product is purified by a suitable method, such as distillation under reduced pressure or column chromatography, to obtain pure this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant antifungal properties.[6] It is a precursor to Piroctone Olamine, a known anti-dandruff agent that acts against Malassezia species.[2] The antifungal mechanism of hydroxypyridone compounds like Piroctone Olamine is distinct from that of azoles and polyenes.[7][8] It is believed to involve the chelation of essential metal ions, particularly iron (Fe³⁺), which disrupts crucial enzymatic processes within the fungal cell.[2] This leads to the inhibition of the mitochondrial respiratory chain, specifically targeting Complex I (NADH-ubiquinone oxidoreductase), which is rich in iron-sulfur clusters.[2] This disruption of cellular respiration and energy production ultimately leads to fungal cell death.

Caption: Proposed antifungal mechanism of this compound.

Toxicology and Safety Information

Table 4: Toxicological Data

| Test | Species | Route | Value |

| Acute Oral LD50 | Rat (male/female) | Oral | 1481 mg/kg bw |

| Toxicity to fish | Danio rerio | - | LC50: 6.1 mg/L (96 h) |

| Toxicity to microorganisms | Activated sludge | - | EC20: 36 mg/L (30 min) |

The compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] Standard safety precautions should be taken when handling this chemical.

Conclusion

This compound is a compound with significant industrial and potential therapeutic relevance, primarily due to its antifungal properties. This guide has summarized its key chemical and physical characteristics, outlined general synthetic procedures, and detailed its proposed mechanism of antifungal action. Further research into specific enzyme targets and the development of detailed, optimized synthetic protocols will be valuable for fully exploiting the potential of this molecule in drug development and other applications.

References

- 1. This compound | C14H22O2 | CID 18970429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Studies for the elucidation of the mode of action of the antimycotic hydroxypyridone compound, rilopirox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. rsc.org [rsc.org]

- 5. Buy this compound | 50650-75-4 [smolecule.com]

- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 7. In vitro investigations on the mode of action of the hydroxypyridone antimycotics rilopirox and piroctone on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

Structure Elucidation of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one (CAS No. 50650-75-4) is a substituted α-pyrone that serves as a crucial precursor in the industrial synthesis of Piroctone Olamine, a widely used anti-dandruff and antifungal agent.[1] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient. Therefore, a thorough understanding of its structure and the analytical methods for its characterization are essential for quality control and drug development.

This guide summarizes the available information on this compound and provides a framework for its structural elucidation using modern spectroscopic techniques.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 4-methyl-6-(2,4,4-trimethylpentyl)pyran-2-one | [2] |

| CAS Number | 50650-75-4 | [2] |

| Molecular Formula | C₁₄H₂₂O₂ | [2] |

| Molecular Weight | 222.32 g/mol | [2] |

| Appearance | Powder | |

| Purity | ≥98% (Commercially available) | [3] |

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process.[4][5] This involves an initial Friedel-Crafts acylation reaction followed by an acid-catalyzed intramolecular cyclization. A generalized workflow for this synthesis is depicted below.

Structure Elucidation by Spectroscopic Methods

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the specific arrangement of hydrogen atoms in the molecule. Based on the structure, the predicted chemical shifts (δ) and multiplicities are summarized in Table 2.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 5.8-6.0 | Singlet | 1H | H-3 (vinylic proton on pyranone ring) |

| ~ 5.2-5.4 | Singlet | 1H | H-5 (vinylic proton on pyranone ring) |

| ~ 2.2-2.4 | Doublet | 2H | -CH₂- group adjacent to the pyranone ring |

| ~ 2.0-2.2 | Multiplet | 1H | -CH- group in the trimethylpentyl chain |

| ~ 1.9-2.1 | Singlet | 3H | -CH₃ group at C-4 of the pyranone ring |

| ~ 1.1-1.3 | Doublet | 3H | -CH₃ group adjacent to the -CH- in the pentyl chain |

| ~ 0.9-1.1 | Singlet | 9H | Three -CH₃ groups of the tert-butyl moiety |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts are presented in Table 3.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 164-166 | C-2 (carbonyl carbon) |

| ~ 160-162 | C-6 (carbon attached to oxygen in the ring) |

| ~ 150-152 | C-4 (carbon with methyl group on the ring) |

| ~ 110-112 | C-5 (vinylic carbon on the ring) |

| ~ 100-102 | C-3 (vinylic carbon on the ring) |

| ~ 50-55 | Methylene carbon (-CH₂-) in the pentyl chain |

| ~ 35-40 | Quaternary carbon in the tert-butyl group |

| ~ 30-35 | Methine carbon (-CH-) in the pentyl chain |

| ~ 30-32 | Methyl carbons of the tert-butyl group |

| ~ 20-25 | Methyl carbon attached to the methine group |

| ~ 18-22 | Methyl carbon at C-4 of the pyranone ring |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The predicted key mass-to-charge ratios (m/z) are listed in Table 4.

| m/z | Ion |

| 222 | [M]⁺ (Molecular Ion) |

| 207 | [M - CH₃]⁺ |

| 165 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 125 | Fragmentation of the pyranone ring |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy helps identify the functional groups present in the molecule. The predicted characteristic absorption bands are shown in Table 5.

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2960-2850 | C-H stretch (alkane) |

| ~ 1720-1740 | C=O stretch (α,β-unsaturated lactone) |

| ~ 1640-1620 | C=C stretch (pyranone ring) |

| ~ 1250-1200 | C-O stretch (lactone) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

EI-MS Analysis:

-

Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV.

-

-

ESI-MS Analysis:

-

Infuse the sample solution directly into the ESI source.

-

Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve stable ion generation.

-

-

Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), use an appropriate analyzer (e.g., TOF, Orbitrap) to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Logical Framework for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the data obtained from the spectroscopic methods.

Conclusion

The structural elucidation of this compound is a critical step in ensuring the quality and consistency of its downstream product, Piroctone Olamine. This guide provides a comprehensive framework for its characterization, including its known properties, synthesis, and detailed protocols for spectroscopic analysis. While experimental spectra are not widely published, the predicted data and logical workflows presented herein offer a valuable resource for researchers and professionals in the field of drug development and chemical analysis. The application of the described methodologies will enable confident identification and purity assessment of this important synthetic intermediate.

References

- 1. Piroctone olamine synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C14H22O2 | CID 18970429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. treenablythe.weebly.com [treenablythe.weebly.com]

- 4. zanchenglife.com [zanchenglife.com]

- 5. CN115784981A - Preparation process of piroctone olamine salt - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one (CAS: 50650-75-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one (CAS: 50650-75-4), a key intermediate in the synthesis of the widely used anti-dandruff and antifungal agent, Piroctone Olamine. This document details the compound's chemical and physical properties, provides a detailed synthesis protocol, explores its proposed mechanism of action, and discusses its potential biological activities. Due to the limited availability of public data for this specific intermediate, this guide also includes data on related 2H-pyran-2-one analogs to provide a broader context for its potential efficacy.

Chemical and Physical Properties

This compound is a substituted α-pyrone with a lipophilic side chain, which contributes to its solubility in organic solvents and its ability to penetrate biological membranes.

| Property | Value | Reference |

| CAS Number | 50650-75-4 | General Knowledge |

| Molecular Formula | C₁₄H₂₂O₂ | [1] |

| Molecular Weight | 222.32 g/mol | [1] |

| IUPAC Name | 4-methyl-6-(2,4,4-trimethylpentyl)pyran-2-one | [1][2] |

| Appearance | Colorless to light yellow powder | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as alcohols, ethers, ketones, and esters. Insoluble in water. | Inferred from related compounds |

| Boiling Point | 326.40 °C (Predicted) | [3] |

| Density | 0.951 g/cm³ (Predicted) | [3] |

Spectral Data

Synthesis of this compound

A two-step synthesis method for this compound has been described in the patent literature. The process involves an acylation reaction followed by a cyclization reaction.

Experimental Protocol

The following protocol is adapted from patent CN110372654A.

Step 1: Acylation Reaction to Synthesize 3,7,9,9-tetramethyl-2-decen-5-one acid methyl ester

-

Reaction Setup: In a suitable reaction vessel, add methylene chloride and anhydrous aluminum trichloride in a mass ratio of 5:2. Stir the mixture for 10 minutes.

-

Addition of Reactants: Cool the mixture and add isononanoyl chloride and 3,3-dimethyl methacrylate.

-

Reaction Conditions: Maintain the reaction temperature and stir until the reaction is complete, as monitored by a suitable analytical method (e.g., TLC or GC).

-

Work-up: Upon completion, quench the reaction and perform an appropriate work-up to isolate the intermediate product, 3,7,9,9-tetramethyl-2-decen-5-one acid methyl ester.

Step 2: Cyclization Reaction to Synthesize this compound

-

Reaction Setup: To the crude or purified intermediate from Step 1, add glacial acetic acid and concentrated sulfuric acid.

-

Reaction Conditions: Heat the mixture to reflux and maintain for approximately 2 hours. Monitor the reaction for the disappearance of the starting material.

-

Purification: After the reaction is complete, cool the mixture and perform a high-vacuum distillation to purify the final product, this compound.

Synthesis Workflow Diagram

References

Unveiling the Biological Activities of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, more commonly known as Piroctone Olamine, is a synthetic compound recognized for its potent biological activities.[1][2] With the molecular formula C14H22O2, this pyridinone derivative has garnered significant attention, particularly in the fields of dermatology and antimicrobial research.[1][2] This technical guide provides an in-depth overview of the biological activities of Piroctone Olamine, focusing on its quantitative data, mechanisms of action, and the experimental protocols used to elucidate these properties.

Initially synthesized in 1979, Piroctone Olamine has become a widely used active ingredient in anti-dandruff shampoos and other cosmetic products due to its efficacy against Malassezia species, the primary fungi associated with dandruff.[1][3] Beyond its well-established antifungal properties, research has indicated its potential as an antibacterial agent and its activity in various experimental models. This document aims to consolidate the available scientific information to serve as a comprehensive resource for professionals in the field.

Quantitative Data on Biological Activity

The biological efficacy of Piroctone Olamine has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Antifungal Activity of Piroctone Olamine against Candida Species [1]

| Fungal Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

| Candida albicans | 0.125 - 0.5 |

| Candida parapsilosis | 0.125 - 0.5 |

| Candida tropicalis | 0.125 - 0.5 |

| Candida glabrata | 0.125 - 0.5 |

| Candida guilliermondii | 0.125 - 0.5 |

| Candida krusei | 0.125 - 0.5 |

Table 2: In Vitro Antimycotic Activity of Piroctone Olamine against Common Fungi in Nail Infections [4]

| Fungal Species | Minimum Inhibitory Concentration (MIC) Range (%) |

| Candida parapsilosis | 0.0003 - 0.006 |

| Scopulariopsis brevicaulis | 0.0003 - 0.006 |

| Trichophyton rubrum | 0.0003 - 0.006 |

Table 3: In Vitro Antibacterial Activity of Piroctone Olamine against Cariogenic Bacteria [5]

| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Streptococcus mutans | 53.33 |

| Actinomyces viscosus | 64 |

Table 4: In Vivo Antifungal Activity of Piroctone Olamine in an Experimental Model of Intra-abdominal Candidiasis in Mice [1][6]

| Treatment Group | Dosage | Outcome |

| Piroctone Olamine | 0.5 mg/kg (intraperitoneal) | Statistically significant reduction in fungal growth compared to the control group (P < 0.05). No statistically significant difference in fungal growth reduction compared to Amphotericin B. |

| Amphotericin B | 0.5 mg/kg (intraperitoneal) | Statistically significant reduction in fungal growth compared to the control group (P < 0.05). |

| Control (DMSO) | - | - |

Table 5: In Vitro Antifungal Activity of Piroctone Olamine using Well Agar-Diffusion Method [7]

| Fungal Species | Zone of Inhibition |

| Candida albicans | Effective |

| Malassezia furfur 1374 | Effective |

Mechanism of Action

The primary mechanism of action of Piroctone Olamine is its potent antifungal activity, which is believed to be multifaceted. The compound disrupts the cellular processes of fungi through two main pathways:

-

Inhibition of Ergosterol Biosynthesis: Piroctone Olamine is structurally similar to other antifungal agents like ciclopirox and pyrithione.[2] It is proposed to inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.[8] The disruption of ergosterol production leads to increased membrane permeability and ultimately, fungal cell death.

-

Iron Chelation and Disruption of Mitochondrial Energy Metabolism: A key and complex aspect of Piroctone Olamine's mechanism is its ability to penetrate the fungal cell membrane and form complexes with iron ions (Fe2+ and Fe3+).[1] This chelation of iron disrupts essential mitochondrial processes and inhibits energy metabolism within the fungal cell, leading to a fungicidal effect.[1][9]

Beyond its direct antifungal action, Piroctone Olamine has also been shown to have anti-inflammatory properties, which can help in alleviating scalp irritation associated with dandruff.[3][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 and as described in a study on intra-abdominal candidiasis.[1]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Piroctone Olamine against Candida species.

Materials:

-

Piroctone Olamine (stock solution of 1600 µg/mL in DMSO)

-

RPMI 1640 medium, buffered with MOPS

-

96-well microtiter plates

-

Candida species isolates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

Culture the Candida isolates on a suitable agar medium.

-

Prepare a suspension of the yeast in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Drug Dilution:

-

Perform serial twofold dilutions of the Piroctone Olamine stock solution in RPMI 1640 medium in the 96-well plates to achieve final concentrations ranging from 0.0625 to 32 µg/mL.

-

-

Inoculation:

-

Add the prepared fungal inoculum to each well containing the drug dilutions.

-

Include a growth control well (inoculum without the drug) and a sterility control well (medium without inoculum).

-

-

Incubation:

-

Incubate the plates at 37°C for 24 to 48 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of Piroctone Olamine that causes a significant inhibition of visible growth compared to the growth control.

-

In Vivo Antifungal Activity in an Experimental Model of Intra-abdominal Candidiasis

This protocol is adapted from a study evaluating the efficacy of Piroctone Olamine in a murine model of candidiasis.[1][6]

Objective: To assess the in vivo antifungal activity of Piroctone Olamine against Candida albicans.

Materials:

-

Swiss mice

-

Candida albicans (10^7 cells/mL in saline)

-

Piroctone Olamine solution (for intraperitoneal injection)

-

Amphotericin B solution (positive control)

-

DMSO (vehicle control)

-

CO2 chamber for euthanasia

Procedure:

-

Animal Infection:

-

Infect the mice by intraperitoneal injection of 0.2 mL of the C. albicans suspension.

-

-

Treatment:

-

72 hours post-infection, administer the treatments intraperitoneally.

-

Group 1 (n=6): Piroctone Olamine (0.5 mg/kg).

-

Group 2 (n=6): Amphotericin B (0.5 mg/kg).

-

Group 3 (n=6): DMSO (vehicle control).

-

-

Monitoring:

-

Observe the animals daily for clinical signs and mortality for 14 days.

-

-

Mycological Diagnosis:

-

At the end of the observation period, euthanize the animals in a CO2 chamber.

-

Collect the liver, spleen, and kidneys for mycological analysis to determine the fungal burden.

-

-

Statistical Analysis:

-

Analyze the data on fungal growth and mortality statistically using appropriate tests (e.g., Student's t-test, ANOVA) with a significance level of P < 0.05.

-

References

- 1. Antifungal activity of the piroctone olamine in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piroctone olamine - Wikipedia [en.wikipedia.org]

- 3. Piroctone Olamine anti-dandruff principle [titanos.com]

- 4. In vitro antimycotic activity and nail permeation models of a piroctone olamine (octopirox) containing transungual water soluble technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial effects and cellular mechanisms of iron oxide magnetic nanoparticles coated by piroctone olamine against some cariogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal activity of the piroctone olamine in experimental intra-abdominal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kamlanehrucollege.ac.in [kamlanehrucollege.ac.in]

- 8. nbinno.com [nbinno.com]

- 9. natuactive.com [natuactive.com]

- 10. us.typology.com [us.typology.com]

Antifungal Spectrum of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one is a synthetic compound belonging to the 2H-pyran-2-one class of heterocyclic molecules. It is a key intermediate in the synthesis of Piroctone Olamine, an ethanolamine salt widely used in anti-dandruff shampoos and other topical antifungal preparations. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, with a focus on its activity against clinically and agriculturally relevant fungal species. The information presented herein is based on available scientific literature and is intended to serve as a resource for researchers and professionals in the fields of mycology, drug discovery, and formulation science.

Antifungal Spectrum

The antifungal activity of this compound is most extensively documented in the context of its derivative, Piroctone Olamine. The data presented below summarizes the Minimum Inhibitory Concentration (MIC) values of Piroctone Olamine against a variety of fungal pathogens. It is important to note that while this compound is the core active moiety, the olamine salt may influence its solubility and bioavailability, and thus its antifungal potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Piroctone Olamine against Various Fungal Species

| Fungal Species | Type of Fungus | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | Yeast | 0.125 - 25 | [1][2][3] |

| Candida parapsilosis | Yeast | 0.125 - 0.5 | [1][4] |

| Candida tropicalis | Yeast | 25 | [3] |

| Malassezia furfur (now Malassezia species complex) | Yeast | 12.5 - 64 | [3][5][6] |

| Trichophyton rubrum | Dermatophyte | 6.25 | [3] |

| Trichophyton mentagrophytes | Dermatophyte | 12.5 | [3] |

| Microsporum canis | Dermatophyte | 12.5 | [3] |

| Epidermophyton floccosum | Dermatophyte | 6.25 | [3] |

| Aspergillus fumigatus | Mold | Mentioned as effective, no specific MIC | [1] |

| Plant Pathogenic Fungi (Sclerotium rolfsii, Rhizoctonia bataticola, Pythium aphanidermatum, Macrophomina phaseolina, Pythium debaryanum, Rhizoctonia solani) | Molds | ED50: 15-50 (for related compounds) |

Mechanism of Action

The primary mechanism of antifungal action for this compound, particularly as part of Piroctone Olamine, is believed to be multifactorial. The prevailing theories suggest two main modes of action:

-

Iron Chelation: The hydroxypyridone structure of the molecule allows it to chelate ferric (Fe³⁺) ions.[1][7] Iron is an essential cofactor for many enzymes involved in cellular respiration and other vital metabolic processes in fungi. By sequestering iron, the compound disrupts these pathways, leading to fungal cell death.

-

Disruption of Cellular Transport and Ergosterol Synthesis: Some sources suggest that Piroctone Olamine may interfere with the active transport of essential macromolecules into the fungal cell.[5] Additionally, its structural similarity to other pyridinone antifungals like ciclopirox suggests a potential role in inhibiting ergosterol synthesis, a critical component of the fungal cell membrane.[8][9] Disruption of ergosterol biosynthesis leads to a compromised cell membrane, increased permeability, and ultimately, cell lysis.

While the precise signaling pathways affected by this compound have not been extensively elucidated, its impact on fundamental cellular processes suggests potential interactions with stress response pathways. However, direct evidence linking it to major signaling cascades such as the MAPK or calcineurin pathways is currently lacking in the scientific literature.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following protocols are based on established methodologies for antifungal susceptibility testing and are adapted for the evaluation of a hydrophobic compound like this compound.

Broth Microdilution Method (Adapted from CLSI M27/M38)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against yeasts and molds.

1. Preparation of Stock Solution:

- Due to the hydrophobic nature of this compound, prepare a stock solution in 100% dimethyl sulfoxide (DMSO). A typical starting concentration is 1600 µg/mL.[1][2]

2. Preparation of Microdilution Plates:

- Use sterile 96-well flat-bottom microtiter plates.

- Perform serial twofold dilutions of the compound in the appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS for most fungi; modified Leeming-Notman medium for Malassezia species).[1][6]

- The final concentration of DMSO in each well should not exceed 1% to avoid solvent toxicity to the fungi. Include a solvent control (broth with 1% DMSO) to ensure it does not inhibit fungal growth.

3. Inoculum Preparation:

- Yeasts (Candida, Malassezia spp.): Grow the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in the test broth to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate.

- Molds (Aspergillus, Dermatophytes): Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.

4. Incubation:

- Incubate the plates at a temperature and duration appropriate for the fungus being tested (e.g., 35-37°C for 24-48 hours for Candida and Aspergillus species; 28-32°C for 5-7 days for dermatophytes).[1][10]

5. Determination of MIC:

- The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth in the drug-free control well.[10] The endpoint can be determined visually or by using a spectrophotometer to measure optical density.

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

PrepStock [label="Prepare Stock Solution\nin DMSO", fillcolor="#FBBC05", fontcolor="#202124"];

PrepPlates [label="Prepare Microdilution Plates\n(Serial Dilutions)", fillcolor="#FBBC05", fontcolor="#202124"];

PrepInoculum [label="Prepare Fungal Inoculum", fillcolor="#FBBC05", fontcolor="#202124"];

Inoculate [label="Inoculate Plates", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Incubate [label="Incubate Plates", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ReadMIC [label="Determine MIC\n(Visual or Spectrophotometric)", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> PrepStock;

PrepStock -> PrepPlates;

Start -> PrepInoculum;

PrepPlates -> Inoculate;

PrepInoculum -> Inoculate;

Inoculate -> Incubate;

Incubate -> ReadMIC;

ReadMIC -> End;

}

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

1. Preparation of Agar Plates:

- Prepare a suitable agar medium (e.g., Sabouraud Dextrose Agar) and pour it into sterile Petri dishes.

2. Inoculation:

- Spread a standardized fungal inoculum evenly over the surface of the agar.

3. Well Creation and Compound Addition:

- Create wells in the agar using a sterile cork borer.

- Add a known concentration of the compound (dissolved in a suitable solvent like DMSO) into each well. A solvent control well should also be included.

4. Incubation:

- Incubate the plates under appropriate conditions for the test fungus.

5. Observation:

- Measure the diameter of the zone of inhibition (the area around the well where fungal growth is absent). A larger zone of inhibition indicates greater antifungal activity.

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

PrepPlates [label="Prepare Agar Plates", fillcolor="#FBBC05", fontcolor="#202124"];

Inoculate [label="Inoculate Agar Surface", fillcolor="#FBBC05", fontcolor="#202124"];

CreateWells [label="Create Wells in Agar", fillcolor="#FBBC05", fontcolor="#202124"];

AddCompound [label="Add Compound to Wells", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Incubate [label="Incubate Plates", fillcolor="#EA4335", fontcolor="#FFFFFF"];

MeasureZones [label="Measure Zones of Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> PrepPlates;

PrepPlates -> Inoculate;

Inoculate -> CreateWells;

CreateWells -> AddCompound;

AddCompound -> Incubate;

Incubate -> MeasureZones;

MeasureZones -> End;

}

Caption: Workflow for the agar well diffusion antifungal susceptibility test.

Conclusion

This compound, as the active component of Piroctone Olamine, exhibits a broad spectrum of antifungal activity against various yeasts and dermatophytes. Its primary mechanism of action is believed to involve iron chelation, leading to the disruption of essential fungal metabolic processes. While its effect on ergosterol synthesis is also proposed, further research is needed to fully elucidate its molecular targets and impact on fungal signaling pathways. The provided experimental protocols offer a standardized approach for further investigation into the antifungal properties of this compound. This technical guide serves as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this compound in the development of new antifungal agents.

References

- 1. Antifungal activity of the piroctone olamine in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. hpcimedia.com [hpcimedia.com]

- 4. In vitro antimycotic activity and nail permeation models of a piroctone olamine (octopirox) containing transungual water soluble technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. helseffekt.com [helseffekt.com]

- 6. In vitro susceptibility of Malassezia furfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Piroctone olamine - Wikipedia [en.wikipedia.org]

- 9. Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular study and antifungal susceptibility profile of Trichophyton rubrum and Trichophyton mentagrophytes strains isolated from lesions of humans and cattle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Properties of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

Disclaimer: This document provides a comprehensive overview of the current scientific understanding of the antibacterial properties of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one. It is important to note that while this compound is a known chemical intermediate, specific research detailing its intrinsic antibacterial activity is limited in publicly available literature. Much of the relevant biological activity data is derived from studies of its final product, Piroctone Olamine, and related pyran-2-one derivatives.

Introduction

This compound is a substituted α,β-unsaturated lactone.[1] It serves as a crucial intermediate in the industrial synthesis of Piroctone Olamine, a widely utilized anti-dandruff and antimicrobial agent in the cosmetic and personal care industries.[2][3] The biological activity of pyran-2-one derivatives has been a subject of interest due to their diverse pharmacological properties, including antimicrobial, antifungal, and antitumor activities. This guide focuses on the available information regarding the antibacterial potential of this compound, its closely related derivatives, and its end-product, Piroctone Olamine.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C14H22O2 | [4][5] |

| Molecular Weight | 222.32 g/mol | [4][5] |

| CAS Number | 50650-75-4 | [6] |

| Appearance | Oily liquid | [7] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [8] |

Antibacterial Activity

Antibacterial Spectrum of Piroctone Olamine

Piroctone Olamine has demonstrated efficacy against a wide range of Gram-positive and Gram-negative bacteria.[2]

| Bacterial Type | Species |

| Gram-positive | Staphylococcus aureus |

| Micrococcus luteus | |

| Streptococcus pyogenes | |

| Bacillus subtilis | |

| Gram-negative | Escherichia coli |

| Salmonella spp. | |

| Proteus spp. | |

| Klebsiella spp. | |

| Enterobacter spp. | |

| Shigella flexneri | |

| Pseudomonas aeruginosa | |

| Haemophilus influenzae | |

| Corynebacterium spp. | |

| Pasteurella multocida |

General Antibacterial Activity of Pyran-2-one Derivatives

Research on various synthetic pyran-2-one derivatives has indicated their potential as antibacterial agents. Studies have shown that different substitutions on the pyran-2-one ring can lead to significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain pyran derivatives have been reported to exhibit considerable binding energy towards the active sites of bacterial enzymes like DNA gyrase.

Mechanism of Action

The precise antibacterial mechanism of this compound has not been elucidated. However, the mechanism of its final product, Piroctone Olamine, is better understood and may offer insights. Piroctone Olamine's primary mode of antifungal action is through the chelation of essential metal ions, particularly iron, which are crucial for fungal metabolic processes.[9][10] This disruption of cellular metabolism inhibits fungal growth. It is plausible that a similar mechanism of disrupting essential enzymatic functions through ion chelation could contribute to its antibacterial effects.

Caption: Hypothetical antibacterial mechanism via iron chelation.

Experimental Protocols

While specific experimental data for this compound is scarce, the following standard protocols are recommended for evaluating its antibacterial properties.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound: this compound

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (MHB without inoculum).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent.

Materials:

-

Test compound: this compound

-

Bacterial strains

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper disks

-

Sterile swabs

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of an MHA plate using a sterile swab.

-

Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound and place them on the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited. The size of the zone is indicative of the compound's antibacterial activity.

References

- 1. sofw.com [sofw.com]

- 2. Piroctone Olamina | NBF-Lanes [nbflanes.com]

- 3. This compound | 50650-75-4 | Benchchem [benchchem.com]

- 4. This compound | C14H22O2 | CID 18970429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | 50650-75-4 [chemicalbook.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. us.typology.com [us.typology.com]

An In-Depth Technical Guide to the Mechanism of Action of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one (Piroctone Olamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, widely known as Piroctone Olamine, is a potent antifungal agent with a broad spectrum of activity against various yeasts and molds, including species of Malassezia and Candida.[1][2] This technical guide provides a comprehensive overview of its primary mechanism of action, which involves the chelation of essential iron cofactors, leading to the disruption of mitochondrial energy metabolism. A secondary, less elucidated mechanism involving the inhibition of ergosterol biosynthesis is also discussed. This document synthesizes available quantitative data, details key experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: Disruption of Fungal Mitochondrial Energy Metabolism via Iron Chelation

The principal antifungal activity of Piroctone Olamine stems from its ability to penetrate the fungal cell membrane and subsequently chelate divalent and trivalent iron ions (Fe²⁺ and Fe³⁺).[1][3] Iron is an indispensable cofactor for numerous metabolic processes, particularly for the iron-sulfur clusters and heme groups of the electron transport chain complexes within the mitochondria. By sequestering intracellular iron, Piroctone Olamine effectively disrupts the fungal respiratory chain, leading to a cascade of events that culminate in fungal cell death.[4]

The proposed signaling pathway for the primary mechanism of action is as follows:

Secondary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

While iron chelation is the more prominently cited mechanism, some evidence suggests that Piroctone Olamine may also interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] Ergosterol is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Its inhibition leads to a dysfunctional cell membrane, increased permeability, and ultimately, cell lysis. The specific enzymatic target within the ergosterol biosynthesis pathway for Piroctone Olamine has not been definitively identified in the reviewed literature.

The generalized pathway for ergosterol synthesis and its potential inhibition is depicted below:

Quantitative Data

The antifungal efficacy of Piroctone Olamine has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) against various fungal species.

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida albicans | 0.125 - 0.5 | [6] |

| Candida parapsilosis | 0.125 - 0.5 | [6] |

| Candida tropicalis | 0.125 - 0.5 | [6] |

| Candida glabrata | 0.125 - 0.5 | [6] |

| Candida guilliermondii | 0.125 - 0.5 | [6] |

| Candida krusei | 0.125 - 0.5 | [6] |

| Malassezia furfur | 16 ppm (equivalent to 16 µg/mL) | [4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is utilized to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Workflow:

Detailed Methodology:

-

Preparation of Piroctone Olamine Stock Solution: Dissolve Piroctone Olamine in dimethyl sulfoxide (DMSO) to a stock concentration of 1600 µg/mL.[1]

-

Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the Piroctone Olamine stock solution in RPMI-1640 medium (buffered with MOPS) to achieve a final concentration range (e.g., 0.0625 to 32 µg/mL).[1]

-

Inoculum Preparation: Prepare a fungal inoculum from a fresh culture and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to obtain a final concentration of approximately 1-5 x 10³ colony-forming units (CFU)/mL.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control well (inoculum without Piroctone Olamine) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35-37°C for 24 to 48 hours.[1]

-

MIC Determination: The MIC is determined as the lowest concentration of Piroctone Olamine at which there is no visible growth.[1]

In Vivo Antifungal Activity in a Murine Model of Intra-abdominal Candidiasis

This protocol assesses the in vivo efficacy of Piroctone Olamine in a systemic fungal infection model.

Workflow:

Detailed Methodology:

-

Animal Model: Use a suitable mouse strain (e.g., Swiss albino mice).

-

Infection: Induce intra-abdominal candidiasis by intraperitoneal injection of a standardized suspension of Candida albicans (e.g., 10⁷ cells/mL in saline).[1]

-

Treatment Groups: Divide the mice into treatment groups: a control group (vehicle, e.g., DMSO), a Piroctone Olamine group (e.g., 0.5 mg/kg), and a positive control group (e.g., Amphotericin B, 0.5 mg/kg).[1]

-

Drug Administration: Administer the treatments intraperitoneally at a specified time post-infection (e.g., 72 hours).[1]

-

Monitoring: Observe the animals daily for clinical signs of infection and record mortality for a predetermined period (e.g., 14 days).[1]

-

Fungal Burden Determination: At the end of the study period, euthanize the surviving animals. Aseptically remove organs such as the liver, spleen, and kidneys. Homogenize the organs in sterile saline and plate serial dilutions onto a suitable agar medium (e.g., Sabouraud Dextrose Agar). Incubate the plates and count the number of colonies to determine the fungal burden (CFU/gram of tissue).

-

Statistical Analysis: Analyze the survival data using Kaplan-Meier survival curves and the fungal burden data using appropriate statistical tests (e.g., t-test or ANOVA).[1]

Conclusion

This compound (Piroctone Olamine) is a multifaceted antifungal agent with a primary mechanism of action centered on the chelation of iron ions, leading to the disruption of mitochondrial function and subsequent fungal cell death. A secondary mechanism involving the inhibition of ergosterol biosynthesis also contributes to its antifungal efficacy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound for various antifungal applications. Future studies should focus on elucidating the specific molecular targets within the mitochondrial respiratory chain and the ergosterol biosynthesis pathway to further refine our understanding of its comprehensive mechanism of action.

References

- 1. Antifungal activity of the piroctone olamine in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uk.typology.com [uk.typology.com]

- 3. Efficacy and Safety of Cream Containing Climbazole/Piroctone Olamine for Facial Seborrheic Dermatitis: A Single-Center, Open-Label Split-Face Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel enzymatic approach for a targeted fungal growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piroctone olamine - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

The Discovery and Scientific Journey of Piroctone Olamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroctone olamine, an ethanolamine salt of the hydroxamic acid derivative piroctone, has emerged as a prominent active ingredient in the treatment of fungal-related scalp disorders, most notably dandruff and seborrheic dermatitis. First synthesized in 1979 by Schwarzkopf-Henkel in Germany, its development and application have been the subject of extensive research. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of Piroctone Olamine, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of its biochemical pathways and development timeline.

Introduction: The Genesis of a Leading Anti-Dandruff Agent

The story of Piroctone Olamine, also widely known by its trade name Octopirox®, begins in the late 1970s. It was first synthesized in 1979 by the German company Schwarzkopf-Henkel. The development is also closely associated with Hoechst AG, a German chemical and pharmaceutical company that was later merged into the entity now known as Sanofi.

Piroctone Olamine was developed as a therapeutic agent to combat dandruff and other scalp conditions caused by the proliferation of the lipophilic yeast of the Malassezia genus, particularly Malassezia furfur (formerly known as Pityrosporum ovale). Its introduction offered an alternative to existing anti-dandruff agents, and it has since become a widely used ingredient in medicated shampoos and other hair care products. Notably, it has seen increased use as a replacement for zinc pyrithione in many formulations.

Physicochemical Properties

Piroctone olamine is a white to slightly yellow crystalline powder. It is the ethanolamine salt of 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2(1H)-pyridone. This structure is key to its antifungal activity and formulation properties.

| Property | Value |

| Molecular Formula | C₁₄H₂₃NO₂·C₂H₇NO |

| Molecular Weight | 298.4 g/mol |

| Appearance | White to slightly yellow crystalline powder |

| Solubility | Soluble in ethanol and chloroform; slightly soluble in water and oil |

Mechanism of Action: A Dual Approach to Fungal Inhibition

The primary mechanism of action of Piroctone Olamine is its potent antifungal activity, which is understood to operate through two principal pathways:

3.1. Inhibition of Ergosterol Synthesis: Similar to other antifungal agents of the hydroxypyridone class, Piroctone Olamine is believed to interfere with the synthesis of ergosterol, a vital component of fungal cell membranes. The disruption of ergosterol production compromises the integrity and function of the cell membrane, leading to fungal cell death.

3.2. Iron Chelation and Mitochondrial Disruption: A key and well-documented aspect of Piroctone Olamine's mechanism is its ability to chelate ferric (Fe³⁺) ions. Iron is an essential cofactor for many enzymes, including those involved in the mitochondrial electron transport chain. By sequestering iron, Piroctone Olamine disrupts these critical metabolic processes, leading to a breakdown in mitochondrial energy production and ultimately, fungal cell demise. While the precise complexes within the respiratory chain that are targeted are still under investigation, the overall effect is a significant impairment of cellular respiration.

Quantitative Efficacy Data

Numerous in vitro and in vivo studies have demonstrated the efficacy of Piroctone Olamine against Malassezia species and its clinical effectiveness in treating dandruff.

In Vitro Antifungal Activity

The Minimum Inhibitory Concentration (MIC) is a key measure of an antifungal agent's potency.

| Microorganism | MIC Range (µg/mL) | Reference |

| Malassezia furfur | 16 - 64 | [1] |

| Candida albicans | 0.125 - 0.5 | [2] |

| Candida parapsilosis | 0.0003% - 0.006% (w/v) | [3] |

| Trichophyton rubrum | 0.0003% - 0.006% (w/v) | [3] |

Clinical Efficacy in Dandruff Treatment

Clinical trials have consistently shown a significant reduction in dandruff severity with the use of Piroctone Olamine-containing shampoos.

| Study Parameter | Piroctone Olamine Formulation | Comparator | Results | Reference |

| Dandruff Score Reduction | 1% Piroctone Olamine shampoo | - | Significant decrease from baseline (≥4 on a 0-10 scale) starting at day 8. | [4] |

| Adherent Scalp Flaking Score (ASFS) Reduction | 0.5% Piroctone Olamine shampoo | Control Shampoo | Significant improvement in ASFS after 3 weeks. | [5] |

| Sebum Level Reduction | Cream with Piroctone Olamine & Climbazole | Emollient Cream | Quantitative improvement in casual sebum level (measured by Sebumeter®) after 4 weeks. | [6] |

| Hair Shedding | Piroctone Olamine containing shampoo or leave-on treatment | Placebo | Statistically significant increases in hair amount observed by phototrichogram after 8 weeks. | [7] |

Experimental Protocols

Synthesis of Piroctone Olamine (Illustrative, based on patent literature)

Protocol Outline:

-

Preparation of 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone: This intermediate is typically synthesized from 3,5,5-trimethylhexanoic acid through a series of reactions.

-

Hydroxylation to Piroctone: The pyrone intermediate is then reacted with hydroxylamine to form the 1-hydroxy-2-pyridone structure of Piroctone.

-

Salt Formation with Ethanolamine: Finally, Piroctone is reacted with ethanolamine to form the stable Piroctone Olamine salt.

Note: This is a generalized outline. Specific reaction conditions, catalysts, and purification steps would be detailed in the original patent and subsequent process chemistry literature.

In Vitro MIC Determination (Broth Microdilution Method)

Objective: To determine the minimum concentration of Piroctone Olamine that inhibits the visible growth of a specific fungal strain.

Materials:

-

Piroctone Olamine stock solution (e.g., in DMSO).

-

Fungal culture (Malassezia furfur, Candida albicans, etc.).

-

Appropriate liquid growth medium (e.g., modified Leeming-Notman medium for Malassezia).

-

96-well microtiter plates.

-

Incubator.

Procedure:

-

Prepare a serial dilution of the Piroctone Olamine stock solution in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the fungal culture.

-

Include a positive control (fungal culture in medium without Piroctone Olamine) and a negative control (medium only).

-

Incubate the plates under appropriate conditions (e.g., 32°C for 48-72 hours for Malassezia).

-

After incubation, visually assess the wells for turbidity (growth). The MIC is the lowest concentration of Piroctone Olamine at which no visible growth is observed.

Clinical Trial Protocol for Anti-Dandruff Efficacy

Objective: To evaluate the efficacy and safety of a Piroctone Olamine-containing shampoo in reducing dandruff.

Study Design: Randomized, double-blind, placebo-controlled study.

Subjects: Healthy volunteers with moderate to severe dandruff.

Procedure:

-

Baseline Assessment: At the beginning of the study, assess and score the severity of dandruff using a standardized scale (e.g., Adherent Scalp Flaking Score - ASFS). Other parameters such as scalp sebum levels (using a Sebumeter®) and hair shedding (using phototrichogram) can also be measured.

-

Treatment Phase: Subjects are randomly assigned to use either the Piroctone Olamine shampoo or a placebo shampoo for a specified period (e.g., 4-8 weeks).

-

Follow-up Assessments: Repeat the baseline assessments at regular intervals during the treatment phase and at the end of the study.

-

Data Analysis: Statistically compare the changes in dandruff scores and other parameters between the treatment and placebo groups.

Regulatory Status and Safety Profile

Piroctone Olamine has a long history of safe use in cosmetic and personal care products.

-

European Union: Piroctone Olamine is regulated under the EU Cosmetics Regulation (EC) No 1223/2009. It is permitted for use as a preservative and for other purposes in cosmetic products at a maximum concentration of 1.0% in rinse-off products and 0.5% in other products.

-

United States: In 2004, the U.S. Food and Drug Administration (FDA) issued a "call-for-data" for Piroctone Olamine for its potential inclusion in the Over-The-Counter (OTC) drug monograph for dandruff, seborrheic dermatitis, and psoriasis. As of the current date, it is used in cosmetic anti-dandruff shampoos available in the US market.

The safety of Piroctone Olamine has been extensively reviewed by regulatory bodies, and it is considered safe for use in cosmetic products at the permitted concentrations.

Conclusion

Since its discovery in 1979, Piroctone Olamine has established itself as a cornerstone in the topical treatment of dandruff and other scalp conditions. Its dual mechanism of action, involving both the disruption of fungal cell membrane synthesis and the chelation of iron to inhibit mitochondrial function, provides a robust and effective means of controlling the proliferation of Malassezia species. A wealth of in vitro and clinical data supports its efficacy and safety, making it a valuable tool for researchers, scientists, and drug development professionals in the ongoing effort to develop advanced dermatological and hair care formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal activity of the piroctone olamine in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antimycotic activity and nail permeation models of a piroctone olamine (octopirox) containing transungual water soluble technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. helseffekt.com [helseffekt.com]

- 5. Scalp microbiome composition changes and pathway evaluations due to effective treatment with Piroctone Olamine shampoo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and Safety of Cream Containing Climbazole/Piroctone Olamine for Facial Seborrheic Dermatitis: A Single-Center, Open-Label Split-Face Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scalp application of the antioxidant piroctone olamine reduces hair shedding in an 8-week randomized, double-blind, placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one Derivatives and Analogs: Synthesis, Antifungal Activity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one and its derivatives, with a particular focus on their synthesis, antifungal properties, and mechanism of action. This class of compounds holds significant interest, primarily due to its core structure being a precursor to Piroctone Olamine, a widely used anti-dandruff and antifungal agent.

Introduction

This compound is a substituted α-pyrone, a heterocyclic lactone. Its chemical structure, featuring a bulky hydrophobic side chain, is crucial for its biological activity. The primary derivative of interest is Piroctone, which exists in tautomeric equilibrium with its 2-hydroxypyridine form, 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2(1H)-pyridone. This latter form is typically salified with ethanolamine to produce Piroctone Olamine, enhancing its solubility and formulation properties.[1] This guide will delve into the synthesis of the core pyran-2-one structure, its conversion to active analogs like Piroctone, their quantified biological activities, and the underlying molecular mechanisms.

Synthesis of this compound and Analogs

The synthesis of the title compound and its analogs can be achieved through several synthetic routes. A common and effective method is a two-step process involving a Friedel-Crafts acylation followed by an acid-catalyzed intramolecular cyclization.

Two-Step Synthesis of this compound

This process utilizes isononanoyl chloride and 3,3-dimethylacrylate as primary starting materials.[2]

Experimental Protocol:

Step 1: Friedel-Crafts Acylation

-

In a suitable reaction vessel, dissolve aluminum trichloride (anhydrous) in a chlorinated solvent such as dichloromethane under an inert atmosphere.

-

Cool the mixture to 0-5 °C.

-

Slowly add isononanoyl chloride to the cooled suspension.

-

To this mixture, add methyl 3,3-dimethylacrylate dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, monitored by a suitable chromatographic technique (e.g., TLC or GC).

-

Quench the reaction by carefully pouring it into a mixture of ice and hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate, a keto-ester.

Step 2: Cyclization

-

Dissolve the crude keto-ester from the previous step in glacial acetic acid.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by chromatography.

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Logical Flow of the Two-Step Synthesis:

Caption: Two-step synthesis of the target compound.

Conversion to Piroctone Olamine

The synthesized this compound can be converted to Piroctone Olamine. This involves a reaction with hydroxylamine followed by salt formation with ethanolamine.[3]

Experimental Protocol:

-

Dissolve this compound in an alcoholic solvent, such as ethanol.

-

Add hydroxylamine hydrochloride to the solution.

-

Slowly add ethanolamine and heat the mixture to reflux for several hours.

-

Monitor the reaction for the formation of 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2(1H)-pyridone (Piroctone).

-

After the reaction is complete, cool the mixture to induce crystallization of the Piroctone olamine salt.

-

Filter the solid product, wash with a cold solvent, and dry under vacuum.

Antifungal Activity

The primary biological activity of interest for this class of compounds is their antifungal efficacy, particularly against yeasts and dermatophytes. The data presented below is for Piroctone Olamine, the ethanolamine salt of the 2-hydroxypyridone tautomer.

Quantitative Antifungal Data

The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the antifungal potency of a compound.

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | 0.125 - 0.5 | [4] |

| Candida parapsilosis | 0.125 - 0.5 | [4] |

| Candida tropicalis | 0.125 - 0.5 | [4] |

| Candida glabrata | 0.125 - 0.5 | [4] |

| Candida krusei | 0.125 - 0.5 | [4] |

| Malassezia furfur | 16 ppm (~16 µg/mL) | [5] |

| Trichophyton rubrum | 6.25 | [6][7] |

| Trichophyton mentagrophytes | 12.5 | [6][7] |

| Microsporum canis | 12.5 | [6][7] |

| Epidermophyton floccosum | 6.25 | [6][7] |

| Staphylococcus aureus | 6.25 | [6][7] |

| Staphylococcus epidermidis | 6.25 | [6][7] |

| Escherichia coli | 12.5 | [6][7] |

| Propionibacterium acnes | 6.25 | [6][7] |

Experimental Protocols for Antifungal Assays

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

Protocol:

-

Preparation of Stock Solution: Dissolve the test compound (e.g., Piroctone Olamine) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[4]

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., RPMI-1640 for yeasts).

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested, typically adjusted to a concentration of 0.5-2.5 x 10^3 cells/mL.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[4]

Experimental Workflow for MIC Determination:

Caption: Workflow for MIC determination.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of this class of compounds is primarily attributed to the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.